molecular formula C7H9F3O3S B1585317 1-Cyclohexenyl trifluoromethanesulfonate CAS No. 28075-50-5

1-Cyclohexenyl trifluoromethanesulfonate

Cat. No.: B1585317
CAS No.: 28075-50-5
M. Wt: 230.21 g/mol
InChI Key: WVSCRRLWRRANJY-UHFFFAOYSA-N
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Description

1-Cyclohexenyl trifluoromethanesulfonate, also known as 1-cyclohexenyl triflate, is a cyclohexenyl sulfonate. It is a versatile reagent widely employed in synthetic organic chemistry, specifically for the synthesis of diverse compounds. The compound has the molecular formula C7H9F3O3S and a molecular weight of 230.20 g/mol .

Preparation Methods

1-Cyclohexenyl trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the trifluoromethylation of cyclohexenyl sulfonates. This reaction is typically catalyzed by palladium complexes of phosphine oxazoline ligands . The reaction conditions often involve mild temperatures and the use of monodentate biaryl phosphine ligands . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Cyclohexenyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, biaryl phosphine ligands, and various solvents. The major products formed from these reactions are typically trifluoromethylated cyclohexenyl derivatives .

Comparison with Similar Compounds

1-Cyclohexenyl trifluoromethanesulfonate can be compared with other similar compounds such as:

  • Phenyl trifluoromethanesulfonate
  • Sodium trifluoromethanesulfonate
  • Ethyl trifluoromethanesulfonate

These compounds share similar trifluoromethanesulfonate groups but differ in their organic moieties. The uniqueness of this compound lies in its cyclohexenyl group, which imparts distinct reactivity and applications .

Properties

IUPAC Name

cyclohexen-1-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSCRRLWRRANJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312855
Record name 1-Cyclohexenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28075-50-5
Record name 28075-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing Cyclohex-1-en-1-yl trifluoromethanesulfonate?

A1: Cyclohex-1-en-1-yl trifluoromethanesulfonate serves as a crucial precursor to cyclohexyne. [, ] Cyclohexyne itself is a highly reactive intermediate, valuable in organic synthesis for constructing complex molecules. The presented research focuses on optimizing the preparation of this trifluoromethanesulfonate compound to facilitate access to cyclohexyne for further synthetic applications.

Q2: Could you elaborate on the specific use of 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as highlighted in the research?

A2: The first paper [] details the preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. This specific derivative likely plays a role in regioselectively generating cyclohexyne. The triethylsilyl group could be strategically placed to direct further reactions involving cyclohexyne, showcasing the compound's utility in complex molecule synthesis.

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